2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride
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Overview
Description
LYN-1604 (hydrochloride) is a potent activator of UNC-51-like kinase 1 (ULK1), a protein kinase involved in autophagy. This compound has shown significant potential in the research of triple-negative breast cancer (TNBC) due to its ability to induce cell death through the ULK complex .
Mechanism of Action
Target of Action
LYN-1604 hydrochloride is a potent activator of UNC-51-like kinase 1 (ULK1), a protein that plays a crucial role in the initiation of autophagy . ULK1 is the primary autophagy kinase involved in autophagosome formation .
Mode of Action
LYN-1604 hydrochloride interacts with ULK1, leading to its activation. The activation of ULK1 by LYN-1604 hydrochloride has an EC50 value of 18.94 nM, indicating a strong interaction . This interaction is mediated by key ULK1 residues such as Lys50, Leu53, and Tyr89 .
Biochemical Pathways
Upon activation, ULK1 forms a complex with other proteins including mATG13, FIP200, and ATG101. This ULK complex is essential for the induction of autophagy . Autophagy is a cellular process that degrades and recycles cellular components, playing a critical role in maintaining cellular health and function. In the context of cancer, autophagy can have dual roles, either promoting or inhibiting tumor growth.
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso at 2 mg/ml, which could potentially influence its bioavailability .
Result of Action
The activation of ULK1 by LYN-1604 hydrochloride leads to the induction of autophagy, which can result in cell death in certain contexts . Specifically, LYN-1604 hydrochloride has been shown to induce ULK complex-dependent death in triple-negative breast cancer (TNBC) MDA-MB-231 cultures . This involves both autophagy and apoptosis pathway effectors, such as ATF3, RAD21, and caspase-3 .
Biochemical Analysis
Biochemical Properties
LYN-1604 hydrochloride interacts with ULK1, a key enzyme in the autophagy pathway . It binds to ULK1 with a binding affinity in the nanomole range (K D =291.4 nM) . The interaction between LYN-1604 hydrochloride and ULK1 leads to the activation of ULK1, which in turn initiates the autophagy process .
Cellular Effects
In cellular models, such as MDA-MB-231 cells, LYN-1604 hydrochloride induces cell death via the ULK complex . It also leads to the up-regulation of Beclin-1 and the degradation of p62, two key proteins involved in autophagy . Furthermore, LYN-1604 hydrochloride transforms LC3-I to LC3-II, another indicator of autophagy . In addition to inducing autophagy, LYN-1604 hydrochloride also triggers apoptosis, as evidenced by the increased cleavage of caspase-3 .
Molecular Mechanism
LYN-1604 hydrochloride exerts its effects at the molecular level by binding to and activating ULK1 . This activation triggers the formation of the ULK complex, which includes ULK1, mATG13, FIP200, and ATG101 . The ULK complex then initiates the autophagy process . Mutagenesis and in silico docking studies have identified three key amino acid residues (Lys50, Leu53, and Tyr89) in ULK1 that mediate the interaction with LYN-1604 hydrochloride .
Temporal Effects in Laboratory Settings
The effects of LYN-1604 hydrochloride on cells change over time. For example, in MDA-MB-231 cells, LYN-1604 hydrochloride induces cell death and increases the autophagy ratio in a dose-dependent manner over a 24-hour period .
Dosage Effects in Animal Models
In animal models, LYN-1604 hydrochloride has been shown to inhibit the growth of xenograft TNBC . This effect was observed with low (25 mg/kg), median (50 mg/kg), and high (100 mg/kg) doses administered intragastrically once a day for 14 days . The body weights of the mice remained stable during the experiment, suggesting that LYN-1604 hydrochloride did not have significant toxic effects at these doses .
Metabolic Pathways
Given its role as an activator of ULK1, it likely influences the autophagy pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LYN-1604 (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 2,4-dichlorophenyl with naphthalen-2-ylmethoxy to form an intermediate compound.
Introduction of the piperazine ring: The intermediate is then reacted with piperazine to form the core structure of LYN-1604.
Addition of diisobutylamino group:
Industrial Production Methods
Industrial production of LYN-1604 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature, pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
LYN-1604 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert LYN-1604 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .
Major Products
Scientific Research Applications
LYN-1604 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of ULK1 and its role in autophagy.
Biology: Investigated for its effects on cell death and autophagy in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of triple-negative breast cancer and other cancers.
Industry: Potential applications in the development of new drugs and therapeutic strategies
Comparison with Similar Compounds
LYN-1604 (hydrochloride) is unique in its potent activation of ULK1 and its dual induction of autophagy and apoptosis. Similar compounds include:
ULK-101: Another ULK1 activator with similar properties but different potency and selectivity.
LY344864 (hydrochloride): A compound with similar structural features but different biological activities.
LY-367385 (hydrochloride): Another structurally related compound with distinct pharmacological properties.
LYN-1604 stands out due to its high potency and specific activation of the ULK1 pathway, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43Cl2N3O2.ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFDUNOLEJSFBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44Cl3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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